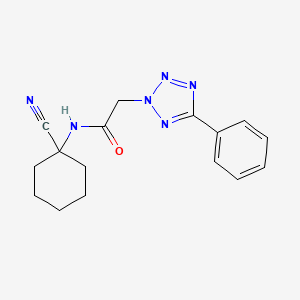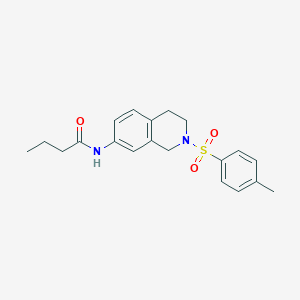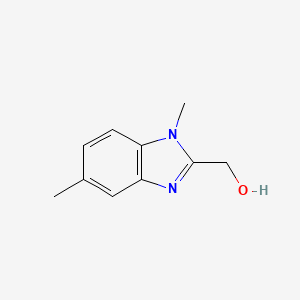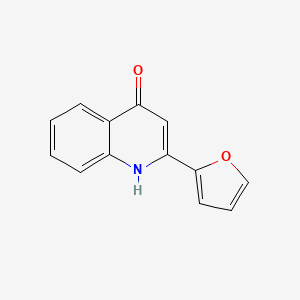
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide increases GABA levels in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. In a study of healthy volunteers, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide was found to be well-tolerated and did not produce any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the effects of GABA modulation more specifically. However, a limitation of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide is its relatively short half-life, which may require frequent dosing in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of addiction, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. Finally, the development of more stable analogs of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide may improve its potential as a therapeutic agent.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide can be synthesized using a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of phenylhydrazine and sodium nitrite to form the tetrazole ring. The final step involves the acetylation of the resulting compound using acetic anhydride and pyridine.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c17-12-16(9-5-2-6-10-16)18-14(23)11-22-20-15(19-21-22)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVRVQMZLQKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![N-[4-(benzylamino)-3-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2447247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B2447248.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)
![Bicyclo[1.1.1]pentane-1,3-dicarboxamide](/img/structure/B2447250.png)
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)

![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-2-chloropyridine-4-carboxamide](/img/structure/B2447258.png)


![2-Chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2447266.png)